2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride
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Overview
Description
2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride is a chemical compound with a molecular formula of C10H13N2Cl. It is a derivative of benzonitrile, where the nitrile group is substituted with a 2-(methylamino)ethyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride typically involves the reaction of 2-(methylamino)benzonitrile with hydrochloric acid. One common method is the Cu(OAc)2-catalyzed reaction, where 2-(methylamino)benzonitrile is treated with an organometallic reagent to form N-H ketimine species, followed by Cu(OAc)2-catalyzed reaction in DMSO under O2 atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of ionic liquids as recycling agents to simplify the separation process and eliminate the need for metal salt catalysts . This green synthesis approach is advantageous due to its mild reaction conditions and low production cost.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate the effects of nitrile-containing compounds on biological systems.
Industry: The compound is used in the production of dyes, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)benzonitrile: A precursor in the synthesis of 2-[2-(Methylamino)ethyl]benzonitrile;hydrochloride.
4-(Aminomethyl)benzonitrile: Another nitrile-containing compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications compared to other similar compounds.
Properties
IUPAC Name |
2-[2-(methylamino)ethyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-12-7-6-9-4-2-3-5-10(9)8-11;/h2-5,12H,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPZKQUWIDHJOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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